4-Aminopentan-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

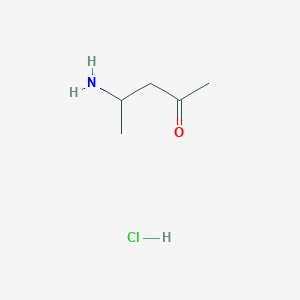

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMBJCDJMBTWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining the Analytical Target Profile Atp

The first step is to define the Analytical Target Profile (ATP), which outlines the performance requirements of the analytical method. researchgate.net For an HPLC method intended for the quantification of 4-Aminopentan-2-one (B96834) hydrochloride, the ATP would specify the required accuracy, precision, linearity, range, and robustness.

Risk Assessment

A risk assessment is performed to identify and rank potential variables in the analytical method that could impact its performance. caiready.com Tools such as an Ishikawa (fishbone) diagram can be used to brainstorm potential risk factors related to materials, instruments, methods, and environmental conditions. veeprho.com Failure Mode and Effects Analysis (FMEA) can then be used to prioritize these risks based on their severity, occurrence, and detectability.

Example of a for an HPLC Method

| Critical Method Parameter (CMP) | Potential Failure Mode | Effect on Critical Quality Attribute (CQA) | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

| Mobile Phase pH | Incorrect pH | Poor peak shape, shift in retention time | High | Medium | High | High |

| Column Temperature | Fluctuation | Variation in retention time and resolution | Medium | Low | Medium | Medium |

| Flow Rate | Inconsistency | Inaccurate quantification, peak broadening | High | Medium | High | High |

| Wavelength | Drift | Inaccurate quantification | Medium | Low | High | Low |

Method Optimization and Design of Experiments Doe

Based on the risk assessment, Design of Experiments (DoE) is employed to systematically study the effects of the identified critical method parameters (CMPs) on the critical quality attributes (CQAs) of the method, such as peak resolution and tailing factor. sepscience.com This multivariate approach allows for the efficient exploration of the relationships between variables and the identification of an optimal operating region, known as the Method Operable Design Region (MODR). nih.gov

Control Strategy and Continuous Improvement

A control strategy is established to ensure that the method consistently operates within the MODR during routine use. This may involve specific system suitability tests and monitoring of critical parameters. The AQbD approach also emphasizes the lifecycle management of the analytical method, with provisions for continuous monitoring and improvement. researchgate.net

By implementing AQbD principles, a robust and reliable analytical method for 4-Aminopentan-2-one (B96834) hydrochloride can be developed, ensuring the quality and consistency of analytical data throughout the product lifecycle.

Advanced Synthetic Applications and Derivatization Strategies for 4 Aminopentan 2 One Hydrochloride

Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Indolizidines, Azabicyclic Compounds)

The inherent structure of 4-aminopentan-2-one (B96834), containing a nucleophilic amine and an electrophilic ketone separated by a two-carbon linker, is ideally suited for intramolecular cyclization reactions to form five-membered nitrogen heterocycles. This reactivity is the foundation for its use in synthesizing substituted pyrrolidines and serves as a starting point for more complex fused ring systems like indolizidines and other azabicyclic compounds.

Pyrrolidines: The most direct application of 4-aminopentan-2-one is in the synthesis of pyrrolidine derivatives. Through an intramolecular condensation reaction, the primary amine attacks the ketone carbonyl, forming a cyclic imine (a dihydropyrrole intermediate) which can be subsequently reduced to the corresponding substituted pyrrolidine. This transformation is a variation of the Paal-Knorr pyrrole synthesis. By using chiral reducing agents or resolving the racemic product, enantiomerically pure pyrrolidines can be obtained, which are crucial precursors for many pharmaceuticals. nih.govorganic-chemistry.org

Indolizidines: The indolizidine skeleton, a bicyclic system containing a fused six-membered and five-membered ring with a bridgehead nitrogen, is found in numerous alkaloids with significant biological activity. nih.gov 4-Aminopentan-2-one hydrochloride can be utilized as a precursor to the pyrrolidine ring in a multi-step synthesis. For instance, the amine can be functionalized with a side chain that is capable of a subsequent ring-closing reaction to form the second, six-membered ring.

Azabicyclic Compounds: Azabicyclic scaffolds are privileged structures in medicinal chemistry, often mimicking the conformation of natural peptides or ligands. ugent.beresearchgate.net The synthesis of these complex structures can incorporate 4-aminopentan-2-one as a foundational element. A synthetic strategy could involve an initial intermolecular reaction, for example, a Michael addition of the amine to an α,β-unsaturated system, followed by an intramolecular cyclization involving the ketone to construct a bicyclic framework.

| Target Heterocycle | General Synthetic Strategy | Key Reaction Step |

|---|---|---|

| Pyrrolidines | Direct intramolecular cyclization of the γ-aminoketone followed by reduction. | Intramolecular imine formation/reduction. |

| Indolizidines | Multi-step synthesis involving initial pyrrolidine formation, followed by annulation to build the second ring. | Cyclization/annulation sequence. nih.gov |

| Azabicyclic Compounds | Stepwise construction involving intermolecular reaction followed by intramolecular cyclization to form the bicyclic core. | Tandem intermolecular/intramolecular reactions. researchgate.net |

Derivatization for the Construction of Complex Molecular Scaffolds

The presence of two distinct and reactive functional groups allows for the selective and sequential modification of 4-aminopentan-2-one, enabling its use as a scaffold for building complex molecules.

The amine and ketone "handles" on the 4-aminopentan-2-one scaffold can be independently modified to introduce various pharmacophoric elements. The primary amine can undergo reactions such as acylation, alkylation, sulfonylation, or reductive amination. The ketone is amenable to reactions like Wittig olefination, Grignard additions, reduction to a secondary alcohol, or formation of imines and other derivatives. This orthogonal reactivity allows chemists to systematically build molecular complexity and explore structure-activity relationships (SAR) when developing new biologically active compounds.

| Functional Group | Potential Reactions | Resulting Moiety |

|---|---|---|

| Amine (-NH₂) | Acylation (e.g., with an acid chloride) | Amide |

| Reductive Amination (with an aldehyde/ketone) | Secondary/Tertiary Amine | |

| Sulfonylation (with a sulfonyl chloride) | Sulfonamide | |

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Wittig Reaction | Alkene | |

| Grignard Reaction | Tertiary Alcohol |

Peptidomimetics are compounds designed to mimic natural peptides but often have improved properties such as enhanced stability against enzymatic degradation or better bioavailability. nih.govresearchgate.net this compound can serve as a valuable building block in this field. It can be incorporated into a peptide sequence as a non-natural amino acid surrogate. The amine group can form a standard peptide bond with a carboxylic acid, while the ketone-containing side chain offers a unique functionality not present in natural amino acids. This ketone can be used to attach other molecules (e.g., fluorescent tags, drug payloads) or to create cyclic peptidomimetics through intramolecular reactions, which can constrain the molecule into a bioactive conformation. upc.edu

Isotopic Labeling Strategies for Mechanistic and Metabolic Pathway Elucidation

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms and tracking metabolic pathways. nih.gov 4-Aminopentan-2-one can be synthesized with isotopic labels such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

Labeling can be achieved by:

Using Labeled Precursors: Synthesizing the molecule from starting materials that already contain the desired isotope. For example, using ¹³C-labeled acetone or a ¹⁵N-labeled ammonia source during its synthesis.

Isotope Exchange Reactions: Exchanging existing atoms for their isotopes. For instance, deuterium exchange reactions can replace the protons alpha to the ketone with deuterium atoms under basic conditions.

Once synthesized, these labeled analogues can be used in various studies. In mechanistic studies, the position of the label in the products of a reaction can reveal the pathways of bond formation and cleavage. In metabolic studies, the labeled compound can be administered to a biological system, and its fate can be tracked using techniques like mass spectrometry or NMR spectroscopy to identify metabolites and elucidate biochemical pathways. nih.gov

| Isotope | Potential Labeling Method | Application |

|---|---|---|

| ¹³C | Synthesis from ¹³C-labeled precursors (e.g., acetone). | NMR-based mechanistic studies, metabolic tracing. |

| ¹⁵N | Synthesis using a ¹⁵N-labeled nitrogen source. | Tracking the nitrogen atom in biological or chemical transformations. |

| ²H (Deuterium) | Base-catalyzed H/D exchange at α-carbon; reduction with deuterated reagents. | Elucidating reaction mechanisms (kinetic isotope effect), metabolic pathway studies. |

Strategic Utilization in Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding lead compounds as part of the drug discovery process. selvita.com It involves screening libraries of small molecules, or "fragments," for weak binding to a biological target. nih.govmdpi.com 4-Aminopentan-2-one (MW: 101.15 g/mol ) fits well within the "Rule of Three" criteria for a typical fragment (MW < 300 Da), making it an excellent candidate for inclusion in a fragment library. nih.gov

Once a fragment like 4-aminopentan-2-one is identified as a "hit," it serves as a starting point for the lead optimization phase. danaher.combiobide.com During lead optimization, chemists modify the fragment's structure to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.govpatsnap.com The bifunctional nature of 4-aminopentan-2-one is highly advantageous here:

Fragment Growing: The amine or ketone can be used as an attachment point to "grow" the fragment into an unoccupied region of the target's binding pocket, adding new interactions and increasing affinity.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, 4-aminopentan-2-one could potentially serve as a scaffold to link them together, creating a single, more potent molecule. nih.gov

The dual reactivity provides chemists with clear vectors for chemical elaboration, allowing for a systematic and efficient exploration of the chemical space around the initial fragment hit to develop a potent and drug-like lead compound. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.